2-[5-(Aminomethyl)oxolan-3-yl]acetic acid;hydrochloride
Description
2-[5-(Aminomethyl)oxolan-3-yl]acetic acid; hydrochloride (CAS: 1909305-59-4) is a bicyclic organic compound featuring an oxolane (tetrahydrofuran) ring substituted with an aminomethyl group at the 5-position and an acetic acid moiety at the 3-position. Its molecular formula is C₇H₁₄ClNO₃, with a molecular weight of 195.64 g/mol and a purity of ≥95% . This compound is notable for its versatility in pharmaceutical, agrochemical, and material science research. Its structural uniqueness—combining a polar oxolane ring, a basic aminomethyl group, and a carboxylic acid—facilitates diverse applications, including drug candidate synthesis, pesticide development, and advanced material engineering .
Properties
IUPAC Name |
2-[5-(aminomethyl)oxolan-3-yl]acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c8-3-6-1-5(4-11-6)2-7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUGJPTZIHBFOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC1CN)CC(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(Aminomethyl)oxolan-3-yl]acetic acid;hydrochloride typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable precursor, such as a diol or an epoxide.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination of an aldehyde or ketone precursor.
Acetylation: The acetic acid moiety is introduced through acetylation reactions, often using acetic anhydride or acetyl chloride.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction steps as described above. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-[5-(Aminomethyl)oxolan-3-yl]acetic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Alcohol or amine derivatives.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
2-[5-(Aminomethyl)oxolan-3-yl]acetic acid;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[5-(Aminomethyl)oxolan-3-yl]acetic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with enzymes and receptors, potentially modulating their activity. The oxolane ring may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound is compared with structurally related molecules, focusing on their functional groups, ring systems, and applications.
Table 1: Structural and Functional Comparison
Pharmacological and Physicochemical Properties
Key Differences
Cyclohexane (Gabapentin): The non-polar cyclohexane ring contributes to Gabapentin’s blood-brain barrier permeability, critical for its neurological effects .
Functional Group Modifications :
- Spiro Structure () : The spiro compound’s rigid structure may reduce metabolic degradation but could limit conformational flexibility required for target binding .
- Fmoc-Protected Derivative () : The Fmoc group enables use in solid-phase peptide synthesis, unlike the unprotected target compound .
Applications :
Pharmacokinetic and Toxicological Considerations
- Metabolic Stability : The oxolane ring in the target compound may undergo slower oxidative metabolism compared to Gabapentin’s cyclohexane, which is prone to hepatic cytochrome P450 oxidation .
- Toxicity: Limited data exist for the target compound, but Gabapentin’s well-documented safety profile highlights the importance of cyclohexane in minimizing off-target interactions .
Research Findings and Industrial Relevance
Agrochemical Potential
- The oxolane moiety’s polarity makes the target compound a candidate for herbicide formulations requiring soil mobility, whereas cyclohexane-based analogues like 3-(3-aminocyclohexyl)propanoic acid are less suited for this role .
Material Science
Biological Activity
2-[5-(Aminomethyl)oxolan-3-yl]acetic acid;hydrochloride is a compound of significant interest in various fields, including medicinal chemistry and biochemistry. Its unique structure, characterized by the presence of an oxolane ring and an aminomethyl group, allows it to participate in diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C₇H₁₃ClN₂O₃
- Molecular Weight: 192.65 g/mol
The compound features an oxolane ring, which contributes to its stability and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The aminomethyl group can form hydrogen bonds with active sites on enzymes, potentially modulating their activity. The oxolane ring enhances the compound's binding affinity, facilitating interactions that can lead to inhibition or activation of various biochemical pathways.
Enzyme Interaction
Research indicates that this compound may serve as a probe for studying enzyme mechanisms. It has been investigated for its potential role in modulating enzyme activity, particularly in pathways related to metabolic processes. The interaction with enzymes can lead to alterations in substrate availability or product formation, impacting cellular functions.
Therapeutic Applications
This compound has been explored for its therapeutic potential in various contexts:
- Antimicrobial Activity: Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains. This could be leveraged for developing new antibiotics or adjunct therapies .
- Anti-inflammatory Effects: The compound's ability to modulate enzyme activity may also extend to inflammatory pathways, suggesting potential applications in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds similar to this compound. Here are notable findings:
Comparison with Related Compounds
The biological activity of this compound can be compared to similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| 2-[5-(Aminomethyl)oxolan-3-yl]acetamide;hydrochloride | Contains an acetamide group instead of acetic acid | Studied for enzyme inhibition |
| 2-[5-(Aminomethyl)tetrahydrofuran-3-yl]acetamide | Contains a tetrahydrofuran ring | Investigated for different binding affinities |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
